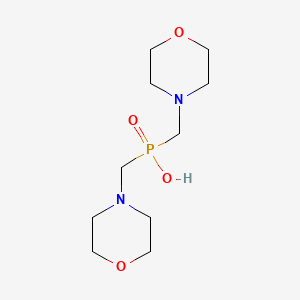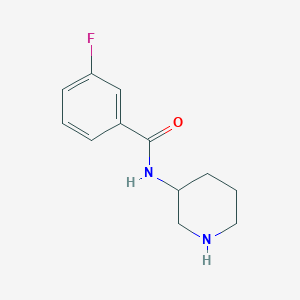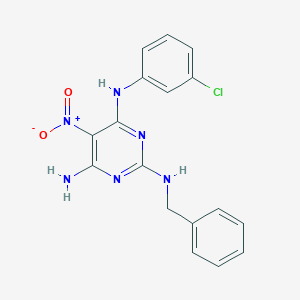
Bis(morpholin-4-ylmethyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(morpholin-4-ylmethyl)phosphinic acid is an organophosphorus compound characterized by the presence of two morpholine groups attached to a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(morpholin-4-ylmethyl)phosphinic acid typically involves the reaction of morpholine with a suitable phosphinic acid derivative. One common method is the Mannich reaction, where morpholine, formaldehyde, and a phosphinic acid precursor are reacted under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(morpholin-4-ylmethyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid moiety to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or phosphinic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted morpholine or phosphinic acid derivatives.
Aplicaciones Científicas De Investigación
Bis(morpholin-4-ylmethyl)phosphinic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: It is investigated for its potential use in drug development, particularly as a bioisostere for phosphate groups.
Industry: The compound is used in the development of flame retardants and as an additive in polymer chemistry.
Mecanismo De Acción
The mechanism of action of bis(morpholin-4-ylmethyl)phosphinic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that require phosphate groups for their activity. The compound mimics the structure of phosphate groups, allowing it to bind to the active sites of these enzymes and inhibit their function. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acids: Compounds with a similar structure but with a phosphonic acid moiety instead of phosphinic acid.
Phosphoric acids: Compounds containing a phosphoric acid group.
Phosphonates: Esters or salts of phosphonic acids.
Uniqueness
Bis(morpholin-4-ylmethyl)phosphinic acid is unique due to the presence of two morpholine groups, which provide additional steric and electronic properties. This makes it a versatile compound for various applications, particularly in the development of enzyme inhibitors and as a ligand in coordination chemistry .
Propiedades
Fórmula molecular |
C10H21N2O4P |
|---|---|
Peso molecular |
264.26 g/mol |
Nombre IUPAC |
bis(morpholin-4-ylmethyl)phosphinic acid |
InChI |
InChI=1S/C10H21N2O4P/c13-17(14,9-11-1-5-15-6-2-11)10-12-3-7-16-8-4-12/h1-10H2,(H,13,14) |
Clave InChI |
ABVDMDORQNGCFO-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CP(=O)(CN2CCOCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}-2,2,3-trimethylcyclopentanecarboxylic acid](/img/structure/B12489262.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}alanine](/img/structure/B12489263.png)
![1-{2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12489265.png)
![N-(3-chloro-4-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12489269.png)
![(4R,7S)-3-hydroxy-7-(thiophen-2-yl)-4-[2-(trifluoromethyl)phenyl]-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489274.png)
![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B12489276.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489305.png)

![4-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12489316.png)

![2-{4-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12489324.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine](/img/structure/B12489332.png)
